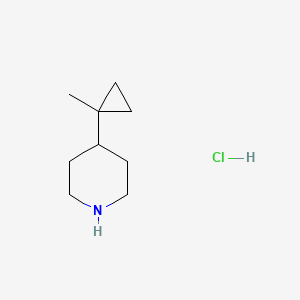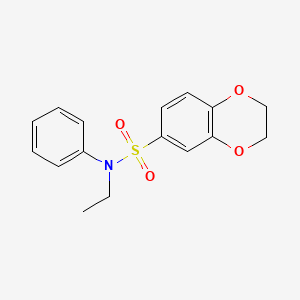
N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a tetrazole ring, a piperazine ring, and a carboxamide groupThe tetrazole ring, in particular, is known for its diverse biological activities and its role as a bioisostere of carboxylic acids .
Mécanisme D'action
Target of Action
Tetrazoles, a key structural component of this compound, are known to have diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids and are involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for these interactions .
Biochemical Pathways
Given the wide range of biological activities associated with tetrazoles , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , the compound could potentially have various effects at the molecular and cellular level.
Méthodes De Préparation
The synthesis of N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of a piperazine derivative with a phenyl-substituted tetrazole under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may employ microwave-assisted synthesis or other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like acetonitrile, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified tetrazole derivatives .
Applications De Recherche Scientifique
N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Comparaison Avec Des Composés Similaires
N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can be compared to other tetrazole-containing compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in corrosion inhibition and as a ligand in coordination chemistry.
5-Phenyl-1H-tetrazole: Commonly used in the synthesis of organolanthanide complexes and as a corrosion inhibitor.
The uniqueness of this compound lies in its combination of the tetrazole and piperazine rings, which may confer unique biological and chemical properties not found in simpler tetrazole derivatives .
Propriétés
IUPAC Name |
N-phenyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(20-16-7-3-1-4-8-16)25-13-11-24(12-14-25)15-18-21-22-23-26(18)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUJOSXSODSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)


![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)
![3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2861209.png)


![METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE](/img/structure/B2861217.png)
![2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2861219.png)




